An In-depth Technical Guide to the Chemical Properties of 3-bromotetrahydro-2H-pyran
An In-depth Technical Guide to the Chemical Properties of 3-bromotetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-bromotetrahydro-2H-pyran (CAS No: 13047-01-3), a versatile heterocyclic compound. Due to its unique structural features, incorporating both a cyclic ether and a reactive bromine atom, this molecule serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document collates available data on its physical characteristics, spectroscopic properties, reactivity, and safety protocols. Detailed experimental methodologies for its synthesis, based on established procedures for analogous compounds, are also presented.
Core Chemical and Physical Properties
3-Bromotetrahydro-2H-pyran is a colorless to pale yellow liquid at room temperature.[1] Its six-membered ring containing an oxygen atom imparts moderate polarity, rendering it soluble in a range of common organic solvents.[1] The presence of the bromine atom at the 3-position is a key feature, introducing a reactive site for various nucleophilic substitution and coupling reactions.[1]
A summary of its key physical and chemical properties is provided in Table 1. It is important to note that while some data for the target compound is available, other properties are extrapolated from closely related analogs due to a lack of specific experimental data in the searched literature.
Table 1: Physical and Chemical Properties of 3-bromotetrahydro-2H-pyran and Related Compounds
| Property | Value for 3-bromotetrahydro-2H-pyran | Value for Related Compounds |
| CAS Number | 13047-01-3[1][2] | - |
| Molecular Formula | C₅H₉BrO[1][2] | - |
| Molecular Weight | 165.03 g/mol [1][2] | - |
| Appearance | Colorless to pale yellow liquid[1][2] | - |
| Boiling Point | 50-52 °C at 14 Torr[2] | 60-61 °C at 17 mmHg (for 3-bromotetrahydro-2-methyl-2H-pyran)[3][4] |
| Density | Predicted: 1.475 ± 0.06 g/cm³[2] | 1.366 g/mL at 25 °C (for 3-bromotetrahydro-2-methyl-2H-pyran)[3][4] |
| Refractive Index | Not available | n20/D 1.483 (for 3-bromotetrahydro-2-methyl-2H-pyran)[3][4] |
| Solubility | Generally soluble in organic solvents[1] | - |
| Storage Temperature | 2-8°C[2] | - |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 1.5-4.5 ppm). The protons on the carbon bearing the bromine atom (C3) and the carbons adjacent to the ether oxygen (C2 and C6) would likely resonate at the downfield end of this range.
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¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the tetrahydropyran ring. The carbon attached to the bromine (C3) would be significantly shifted downfield compared to the other methylene carbons.
-
IR Spectroscopy: The infrared spectrum is anticipated to show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A prominent C-O-C stretching band, characteristic of the ether linkage, is expected around 1050-1150 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the bromine atom and cleavage of the tetrahydropyran ring.
Chemical Reactivity and Synthetic Applications
The reactivity of 3-bromotetrahydro-2H-pyran is dominated by the presence of the carbon-bromine bond, making it a valuable substrate for a variety of organic transformations.
Nucleophilic Substitution Reactions
The bromine atom serves as a good leaving group and can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 3-position of the tetrahydropyran ring. Examples of potential nucleophiles include amines, thiols, alkoxides, and cyanides.[5]
Caption: General scheme for nucleophilic substitution on 3-bromotetrahydro-2H-pyran.
Reduction
The carbon-bromine bond can be reduced to a carbon-hydrogen bond using common reducing agents such as lithium aluminum hydride or tin hydrides. This reaction provides a route to 3-substituted tetrahydropyrans where the substituent is hydrogen.[5]
Grignard Reagent Formation and Coupling Reactions
While not explicitly documented for 3-bromotetrahydro-2H-pyran, similar alkyl bromides can form Grignard reagents upon reaction with magnesium metal. The resulting organometallic species can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and cross-coupling reactions.
Experimental Protocols
A definitive, published experimental protocol for the synthesis of 3-bromotetrahydro-2H-pyran was not found in the reviewed literature. However, a plausible synthetic route can be adapted from the well-documented synthesis of the related compound, 3-bromo-5,6-dihydro-2H-pyran-2-one.[6] The proposed synthesis involves the bromination of a suitable tetrahydropyran precursor.
Proposed Synthesis of 3-bromotetrahydro-2H-pyran
This proposed protocol is based on the bromination of a tetrahydropyran derivative and should be optimized for safety and yield.
Materials:
-
Tetrahydro-2H-pyran (or a suitable precursor)
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the tetrahydropyran precursor in the inert solvent.
-
Initiation: Add N-Bromosuccinimide and a catalytic amount of the radical initiator to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS). The reaction time will depend on the specific substrate and conditions.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure 3-bromotetrahydro-2H-pyran.
Caption: Proposed workflow for the synthesis of 3-bromotetrahydro-2H-pyran.
Safety and Handling
3-Bromotetrahydro-2H-pyran is classified as a hazardous substance and should be handled with appropriate safety precautions.
Table 2: Hazard and Precautionary Statements
| Category | Statement | Reference |
| Hazard Statements | H302: Harmful if swallowed. | |
| H315: Causes skin irritation. | ||
| H319: Causes serious eye irritation. | ||
| H335: May cause respiratory irritation. | ||
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment, including safety goggles, gloves, and a lab coat.[8] In case of exposure, follow standard first-aid procedures and seek medical attention.[8]
Conclusion
3-Bromotetrahydro-2H-pyran is a valuable heterocyclic building block with significant potential in synthetic organic chemistry. While a comprehensive dataset of its physical and spectroscopic properties is not fully available in the public domain, this guide provides a summary of the existing information and reasonable predictions based on analogous structures. The reactivity of the C-Br bond allows for a wide range of functionalization, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity. Further research to fully characterize this compound would be beneficial to the scientific community.
References
- 1. CAS 13047-01-3: 3-BROMO-TETRAHYDRO-PYRAN | CymitQuimica [cymitquimica.com]
- 2. 13047-01-3 CAS MSDS (3-BROMO-TETRAHYDRO-PYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Cas 156051-16-0,3-BROMOTETRAHYDRO-2-METHYL-2H-PYRAN, 99 | lookchem [lookchem.com]
- 5. Buy 3-bromotetrahydro-2H-pyran-2-ol | 103755-65-3 [smolecule.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cn.canbipharm.com [cn.canbipharm.com]
- 8. aksci.com [aksci.com]
